molecular formula C11H26Cl2N2 B2527493 1-(4-Methylpentyl)piperidin-4-amine dihydrochloride CAS No. 1955557-38-6

1-(4-Methylpentyl)piperidin-4-amine dihydrochloride

Cat. No. B2527493
CAS RN: 1955557-38-6
M. Wt: 257.24
InChI Key: LZRKAUFOOPONMV-UHFFFAOYSA-N
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Description

The compound "1-(4-Methylpentyl)piperidin-4-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which "1-(4-Methylpentyl)piperidin-4-amine dihydrochloride" belongs. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial and antihypertensive properties .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting with the treatment of certain chlorides with a piperidine compound, followed by additional functionalization steps such as N-sulfonation . For example, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was achieved by reacting substituted benzhydryl chlorides with a piperidine compound, followed by N-sulfonation . This suggests that the synthesis of "1-(4-Methylpentyl)piperidin-4-amine dihydrochloride" could similarly involve a multi-step process starting with a piperidine compound and introducing the 4-methylpentyl group in a subsequent step.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using techniques such as X-ray crystallography and density functional theory (DFT) . These studies can reveal the conformation of the molecule, the types of intermolecular interactions present, and the electronic properties of the compound. For instance, the crystal structure of a novel piperidine derivative was analyzed, showing interactions such as C-H...O and C-H...Cl, which are important for the stability of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine using potassium permanganate in the presence of a ruthenium(III) catalyst was studied, revealing the stoichiometry and the reaction products . This indicates that "1-(4-Methylpentyl)piperidin-4-amine dihydrochloride" could also participate in similar oxidation reactions, potentially yielding various products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. NMR studies can provide information on the conformation and electronic environment of the atoms within the molecule . For example, the NMR study of a piperidine derivative revealed a chair conformation and the influence of substituents on the shielding of protons . Additionally, the antioxidant potency of piperidine derivatives can be assessed using methods like DPPH and ABTS, indicating their potential as therapeutic agents .

Scientific Research Applications

Reaction Mechanisms

  • Reaction with Perfluoroolefins : Perfluoro-4-methylpentene-2, a perfluoroolefin, reacts with secondary amines like piperidine to yield terminal enamines, which are easily hydrolyzed to corresponding amides. This reaction mechanism has been explored for understanding the interactions between perfluoroolefins and amines (Tsukamoto & Ishikawa, 1972).

Anticancer Applications

  • Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester, a derivative similar to 1-(4-Methylpentyl)piperidin-4-amine dihydrochloride, has been used in the synthesis of anticancer agents. This includes the synthesis of oxadiazole hybrids, which have shown promising results as anticancer compounds (Rehman et al., 2018).

Conformational Analysis

  • Structural and Conformational Analysis : Studies have been conducted on compounds with piperidin structures, focusing on their conformational analysis and crystal structure. This research helps in understanding the molecular configuration of such compounds, which can be crucial for their application in various fields (Ribet et al., 2005).

Polymerization Processes

  • Michael Addition Polymerizations : The compound has relevance in polymer science, particularly in Michael addition polymerizations with trifunctional amines. This process leads to the formation of novel linear poly(amido amine)s, which are significant in the development of new polymeric materials (Wang et al., 2005).

Interactions in Hydrates

  • Intermolecular Interactions in Hydrates : Research on substituted piperidines, including methyl and chloro variants, has been conducted to understand their structures and interactions in hydrates. Such studies are important in crystallography and materials science (Socha et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methylpentyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-10(2)4-3-7-13-8-5-11(12)6-9-13;;/h10-11H,3-9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRKAUFOOPONMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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